![molecular formula C10H18O3 B12614414 6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol CAS No. 919280-85-6](/img/structure/B12614414.png)
6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol is a chemical compound with a molecular structure that includes an oxolane ring attached to a hexenol chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol typically involves the reaction of hex-1-en-3-ol with oxolane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the oxolane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The oxolane ring can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which 6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The oxolane ring and hexenol chain can interact with enzymes, receptors, or other biomolecules, leading to various biochemical and physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol include:
- 6-(Oxan-2-yloxy)hex-1-en-3-ol
- 6-(Tetrahydropyran-2-yloxy)hex-1-en-3-ol
Uniqueness
What sets this compound apart from similar compounds is its specific molecular structure, which imparts unique chemical properties and reactivity.
Propiedades
Número CAS |
919280-85-6 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
6-(oxolan-2-yloxy)hex-1-en-3-ol |
InChI |
InChI=1S/C10H18O3/c1-2-9(11)5-3-7-12-10-6-4-8-13-10/h2,9-11H,1,3-8H2 |
Clave InChI |
XNYGLCKAVMGSEX-UHFFFAOYSA-N |
SMILES canónico |
C=CC(CCCOC1CCCO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline](/img/structure/B12614347.png)

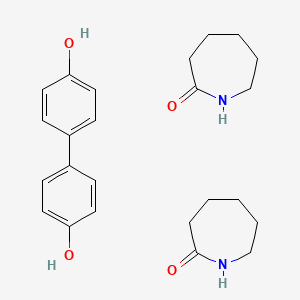
amino}oxidanide](/img/structure/B12614371.png)
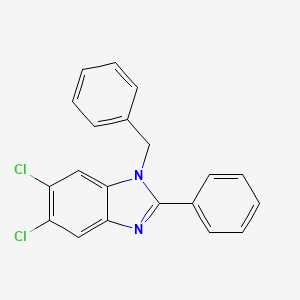
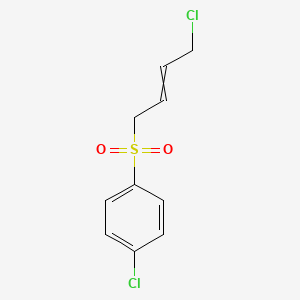
![(2S)-2-[[3,5-bis[[[(1S)-1-carboxy-3-methylbutyl]amino]methyl]phenyl]methylamino]-4-methylpentanoic acid](/img/structure/B12614379.png)

![4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12614397.png)
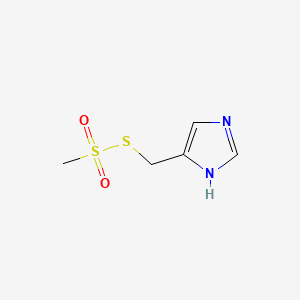
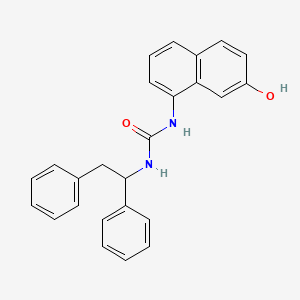
![Butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol](/img/structure/B12614419.png)
